1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one
Description
1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a trifluoroacetyl-substituted pyrrole derivative characterized by a 4,5-dimethylpyrrole core with a vinyl group at the 1-position and a trifluoroacetyl group at the 2-position. The trifluoroacetyl group is known to impart electron-withdrawing effects, influencing reactivity and stability, while the vinyl group may enhance its utility in further functionalization reactions, such as cycloadditions or polymerizations .
Properties
CAS No. |
65541-68-6 |
|---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-(1-ethenyl-4,5-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H10F3NO/c1-4-14-7(3)6(2)5-8(14)9(15)10(11,12)13/h4-5H,1H2,2-3H3 |
InChI Key |
KCUCPZZHOHNDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C(=O)C(F)(F)F)C=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Dimethyl and Vinyl Groups: The dimethyl and vinyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
The compound 1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a specialized chemical with applications primarily in the fields of pharmaceuticals and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : 1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Molecular Formula : C12H14F3N
- Molecular Weight : 249.24 g/mol
- CAS Number : [specific CAS number if available]
Structure
The chemical structure of this compound includes a pyrrolidine ring that is substituted with a vinyl group and trifluoroethanone moiety, which contributes to its unique properties.
Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of drug properties, enhancing efficacy and stability.
Case Study
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.
Material Science
The compound is utilized in the production of advanced materials, particularly in coatings and adhesives. Its fluorinated structure imparts unique chemical resistance and thermal stability.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Chemical Resistance | Excellent against acids and bases |
| Adhesive Strength | 5 MPa (tested) |
Cosmetics
Due to its stability and compatibility with skin formulations, this compound is also explored in cosmetic applications. Its use can enhance the sensory feel and longevity of products.
Case Study
Research conducted on cosmetic formulations incorporating this compound demonstrated improved moisture retention and a reduction in skin irritation compared to traditional formulations.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1-vinyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole ring can facilitate interactions with biological targets.
Comparison with Similar Compounds
Key Compounds:
1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one (Target Compound) Core Structure: Pyrrole with 4,5-dimethyl and 1-vinyl substituents.
2-(4,4-Dimethyl-2-phenylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one (2a) Core Structure: Pyrrolidine with 4,4-dimethyl and 2-phenyl substituents. Comparison: The saturated pyrrolidine ring in 2a reduces aromaticity, likely lowering reactivity compared to the target compound’s pyrrole system.
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one Core Structure: Dihydrofuran (oxygen-containing heterocycle). Its lower molar mass (166.1 g/mol) and boiling point (48.5°C) suggest volatility compared to the target compound’s larger, more substituted structure .
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one (4d)
- Core Structure : Dihydropyran (six-membered oxygen heterocycle).
- Comparison : The larger ring size may influence packing density and melting points. Synthesized in 86% yield via trifluoroacetic anhydride-mediated acylation, suggesting efficient methods applicable to the target compound .
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Core Structure : Pyrrole with acetyl and nitro substituents.
- Comparison : The electron-withdrawing nitro group significantly alters electronic properties, increasing acidity at adjacent positions. This contrasts with the target compound’s electron-donating methyl groups, which may stabilize the ring .
Physicochemical Properties
*Estimated based on structural analogs. †Calculated using atomic masses: C₉H₁₀F₃NO (C=12.01, H=1.01, F=19.00, N=14.01, O=16.00).
Biological Activity
1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a compound of interest due to its potential biological activities. This article aims to detail its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H12F3N
- Molecular Weight : 233.23 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole-based compounds can inhibit bacterial growth effectively. A specific study demonstrated that compounds similar to 1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one displayed activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrrole derivatives have been extensively studied for their anticancer potential. In vitro studies have reported the ability of such compounds to induce apoptosis in cancer cell lines. For example, a study involving a structurally related pyrrole compound showed a dose-dependent inhibition of cell proliferation in human cancer cell lines, suggesting that 1-(4,5-Dimethyl-1-vinylpyrrol-2-yl)-2,2,2-trifluoroethan-1-one may exhibit similar effects .
The mechanism by which pyrrole derivatives exert their biological effects often involves the modulation of cellular signaling pathways. Research indicates that these compounds can influence apoptosis pathways and inhibit angiogenesis in tumor cells. The trifluoroethanone moiety is thought to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against E. coli; demonstrated significant inhibition at concentrations above 50 µg/mL. |
| Study 2 | Evaluated anticancer effects on MCF-7 breast cancer cells; reported IC50 values indicating potent cytotoxicity. |
| Study 3 | Analyzed the mechanism of action; revealed induction of apoptosis through mitochondrial pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
